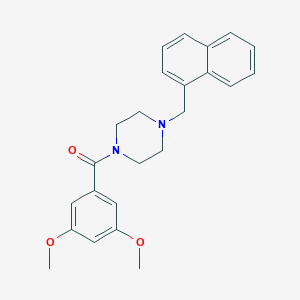
2-phenyl-N-(1,3-thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(1,3-thiazol-2-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)butanamide is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or receptors involved in different biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-(1,3-thiazol-2-yl)butanamide has different biochemical and physiological effects depending on the concentration and duration of exposure. It has been reported to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the activity of different enzymes and receptors involved in various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-phenyl-N-(1,3-thiazol-2-yl)butanamide in lab experiments include its relatively easy synthesis, low toxicity, and potential applications in different fields. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 2-phenyl-N-(1,3-thiazol-2-yl)butanamide. These include further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential applications in different fields such as drug discovery and development, and materials science.
In conclusion, 2-phenyl-N-(1,3-thiazol-2-yl)butanamide is a chemical compound that has potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
2-phenyl-N-(1,3-thiazol-2-yl)butanamide can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminothiazole with 2-phenylbutyryl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of 2-phenyl-N-(1,3-thiazol-2-yl)butanamide as the final product.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(1,3-thiazol-2-yl)butanamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
Produktname |
2-phenyl-N-(1,3-thiazol-2-yl)butanamide |
|---|---|
Molekularformel |
C13H14N2OS |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
2-phenyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H14N2OS/c1-2-11(10-6-4-3-5-7-10)12(16)15-13-14-8-9-17-13/h3-9,11H,2H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
HFMXVXVFGOZHQL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)


![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)



methanone](/img/structure/B249096.png)